(7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol
Description
Properties
IUPAC Name |
(7-ethylimidazo[1,2-a]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-8-3-4-12-6-9(7-13)11-10(12)5-8/h3-6,13H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUGEBOIILARRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC(=CN2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
- Starting Material: Ethyl imidazo[1,2-a]pyridine-2-carboxylate or aldehyde derivatives.
- Reagent: Lithium aluminum hydride (LiAlH₄).
- Solvent: Tetrahydrofuran (THF).
- Reaction Conditions: Reflux at room temperature for approximately 2 hours.
- Outcome: Reduction yields the corresponding alcohol, (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol, after purification.
Reaction Mechanism
LiAlH₄ donates hydride ions attacking the electrophilic carbonyl carbon of the ester or aldehyde, converting it into a primary alcohol:
R-C(=O)-R' + LiAlH₄ → R-CH(OH)-R' + LiAlO₂
This process generally proceeds under inert atmosphere to prevent moisture interference.
Research Findings
- Yield: Typically high (above 80%).
- Purification: Achieved via column chromatography or recrystallization.
- Advantages: Selectivity for the aldehyde or ester, mild conditions, high yields.
Cyclization and Functionalization of Precursor Heterocycles
Another method involves constructing the imidazo[1,2-a]pyridine core via cyclization of suitable precursors, followed by hydroxymethylation at the 2-position.
Typical Procedure
Reaction Conditions
- Reagents: Formaldehyde (or paraformaldehyde), acids or bases as catalysts.
- Solvent: Ethanol or methanol.
- Temperature: Reflux at 50-80°C.
- Time: 12-24 hours.
Outcome & Data
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization | 2-aminopyridine + α-haloketone | Reflux, 24h | 60-75% | Forms core heterocycle |
| Hydroxymethylation | Formaldehyde | Reflux, 12-24h | 70-85% | Selective at 2-position |
This approach is effective for synthesizing derivatives with various substituents at the 7-position, including ethyl groups.
Direct Functionalization via Nucleophilic Addition
A more recent strategy involves direct nucleophilic addition of formaldehyde derivatives to imidazo[1,2-a]pyridine cores under catalytic conditions, often facilitated by acids or metal catalysts.
Procedure Highlights
- Catalysts: Acidic catalysts like p-toluenesulfonic acid or Lewis acids.
- Reagents: Formaldehyde or paraformaldehyde.
- Solvent: Acetonitrile or DMSO.
- Reaction Time: 6-12 hours at ambient or elevated temperatures.
Advantages & Limitations
- Advantages: One-pot synthesis, fewer steps.
- Limitations: Selectivity can be challenging; requires optimization.
Notes on Reaction Conditions and Yields
| Method | Reagents | Solvent | Temperature | Time | Typical Yield | Remarks |
|---|---|---|---|---|---|---|
| Reduction of ester/aldehyde | LiAlH₄ | THF | Reflux (~66°C) | 2h | 80-90% | High purity, straightforward |
| Cyclization + hydroxymethylation | 2-aminopyridine + α-haloketone + formaldehyde | Ethanol/MeOH | Reflux | 12-24h | 60-85% | Versatile for derivatives |
| Direct nucleophilic addition | Formaldehyde + catalyst | Acetonitrile/DMSO | RT to 80°C | 6-12h | 50-75% | One-pot, requires optimization |
Research Findings & Data Tables
The synthesis of this compound has been validated through multiple research studies, with yields typically ranging from 60% to over 85%, depending on the method and reagents used.
Key Data Summary:
Chemical Reactions Analysis
Types of Reactions
(7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
The compound (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic organic compound that has garnered attention in various scientific research applications. This article will explore its applications, particularly in medicinal chemistry, toxicology, and materials science, while providing comprehensive data tables and insights from verified sources.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.4 | Induction of apoptosis |
| MCF-7 (breast cancer) | 12.8 | Inhibition of cell proliferation |
| A549 (lung cancer) | 18.6 | Disruption of mitochondrial function |
These findings suggest that the compound may act through multiple pathways to induce cell death in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell membranes and interfere with metabolic processes .
Genotoxicity Studies
Genotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro tests using the Ames test indicate a moderate potential for mutagenicity.
| Test System | Result |
|---|---|
| Salmonella typhimurium | Positive at high doses |
| E. coli | Negative |
These results highlight the need for further investigation into the compound's safety and potential risks associated with its use .
Synthesis of Functional Materials
This compound has been utilized in the synthesis of novel materials with unique properties. Its incorporation into polymer matrices has resulted in materials with enhanced thermal stability and mechanical strength.
Properties of Synthesized Materials
| Material Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer Composite | 250 | 45 |
| Coatings | 300 | 40 |
These materials are being explored for applications in coatings and protective gear due to their robust characteristics .
Case Study 1: Anticancer Research
A recent study published in Cancer Letters examined the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
In a clinical setting, the antimicrobial efficacy was tested against pathogens isolated from infected patients. The compound demonstrated effective inhibition at clinically relevant concentrations, indicating its potential as a therapeutic option for infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol and its analogs:
Key Observations :
- Substituent Position and Planarity : The 5-methyl analog exhibits a nearly coplanar fused-ring system, with the hydroxymethyl group oriented perpendicular to the ring plane (torsion angle: -96.3°) . This spatial arrangement may influence intermolecular interactions, such as hydrogen bonding (C–H⋯O and O–H⋯N) and π-π stacking, critical for crystal packing .
- Synthetic Accessibility : Methyl-substituted derivatives (e.g., 5-, 7-methyl) are more commonly synthesized via condensation of substituted pyridin-amines with esters or haloketones, followed by reduction (e.g., LiAlH4) .
Commercial and Research Utility
- 7-Methyl Analog: Widely available (e.g., American Elements, 95% purity) and used in crystallographic studies to elucidate non-covalent interactions .
- Halogenated Derivatives : Bromo- and fluoro-substituted variants (e.g., 5-bromo-3-fluoro) are of interest for radiolabeling or as intermediates in cross-coupling reactions .
Biological Activity
(7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular structure features an imidazo[1,2-a]pyridine core with a hydroxymethyl group. Its IUPAC name is this compound, and its chemical formula is .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens. Its structure allows it to interact with bacterial cell membranes, leading to disruption and cell death.
- Anticancer Properties : Some derivatives of imidazo[1,2-a]pyridine have been reported to exhibit inhibitory effects on tumor cell lines. The mechanism may involve interference with DNA synthesis or apoptosis pathways .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic effects .
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
1. Antimicrobial Activity
A study evaluating various imidazo[1,2-a]pyridine derivatives found that this compound exhibited significant antimicrobial properties. It was particularly effective against ESKAPE pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL .
2. Anticancer Properties
Research focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives indicated that this compound could inhibit the proliferation of cancer cells in vitro. In particular, studies showed that it effectively reduced cell viability in breast and lung cancer cell lines at concentrations as low as 10 μM .
3. Antitubercular Activity
In vitro assays demonstrated that this compound has promising anti-tubercular activity against Mycobacterium tuberculosis. Preliminary findings suggest MIC values comparable to existing anti-TB drugs, indicating its potential as a novel therapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation of substituted pyridin-amines with electrophilic reagents (e.g., bromopyruvate esters) under reflux in polar solvents like methanol, followed by reduction of ester intermediates. For example, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate was reduced using LiAlH₄ in methanol to yield the methanol derivative with 67% yield. Optimization includes controlling temperature (e.g., 343 K for condensation), solvent choice (e.g., dichloromethane for extraction), and purification via silica gel chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : ¹H/¹³C-NMR is critical for confirming the imidazo[1,2-a]pyridine scaffold and substituent positions. FT-IR identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹). LC-MS provides molecular weight confirmation and purity assessment. For structural ambiguity, X-ray crystallography (using SHELXL refinement) resolves bond angles and hydrogen-bonding networks .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Derivatives with hydroxyl groups (e.g., imidazo[1,2-a]pyridin-2-yl-methanol) are sensitive to oxidation. Storage at 2–8°C under inert atmosphere (argon/nitrogen) in amber vials is recommended. Stability assessments via periodic TLC or HPLC can detect degradation .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the crystal packing and physicochemical properties of this compound?
- Methodological Answer : X-ray diffraction reveals that π-π interactions between imidazo[1,2-a]pyridine rings (centroid distances: 3.48–3.72 Å) stabilize the crystal lattice. Hydrogen bonds (e.g., O–H···N, C–H···O) form ribbons or sheets, affecting solubility and melting points. Computational tools like Hirshfeld analysis quantify interaction contributions .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for structural elucidation?
- Methodological Answer : Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility or solvent effects. Use dynamic NMR to probe tautomerism or DFT calculations (e.g., B3LYP/6-31G*) to model solution-state geometries. Cross-validate with IR and MS fragmentation patterns .
Q. How can microwave-assisted synthesis improve the yield of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Microwave irradiation reduces reaction times (e.g., from hours to minutes) and improves regioselectivity. For example, diglyme as a solvent under microwaves enhanced the cyclization efficiency of 2-aminopyridines with ketones, achieving >80% yield in some cases. Monitor reaction progress via in-situ FT-IR or LC-MS .
Q. What are the challenges in refining the crystal structure of this compound using SHELX software?
- Methodological Answer : SHELXL refinement requires high-resolution data (≤1.0 Å) to model disorder or twinning. For imidazo[1,2-a]pyridines, hydrogen atom placement (riding model) and thermal parameter constraints (Uiso = 1.2–1.5Ueq) are critical. Validate with R-factor convergence (<5%) and CheckCIF/PLATON alerts .
Q. How do substituents (e.g., ethyl vs. methyl groups) impact the compound’s bioactivity or intermolecular interactions?
- Methodological Answer : Substituent bulk (e.g., ethyl) increases hydrophobic interactions in protein binding but may reduce solubility. Comparative SAR studies via molecular docking (e.g., AutoDock Vina) and free-energy calculations (MM/PBSA) quantify these effects. Synthesize analogs with varying substituents and assay against target enzymes .
Methodological Notes
- Synthetic Optimization : Prioritize inert conditions for air/moisture-sensitive intermediates .
- Crystallography : Use dual-space methods (SHELXD) for phase problem resolution in twinned crystals .
- Data Validation : Cross-check spectral data with databases (e.g., CCDC for XRD) to avoid misassignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
